molecular formula C5H12N2O2 B1423073 2-ethoxy-N'-hydroxypropanimidamide CAS No. 1251499-89-4

2-ethoxy-N'-hydroxypropanimidamide

Cat. No.: B1423073
CAS No.: 1251499-89-4
M. Wt: 132.16 g/mol
InChI Key: CVFWTYFIVVWAHQ-UHFFFAOYSA-N
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Description

2-Ethoxy-N'-hydroxypropanimidamide is a chemical compound with the molecular formula C5H12N2O2. It is a derivative of propanimidamide and contains an ethoxy group and a hydroxyl group attached to the nitrogen atom

Properties

IUPAC Name

2-ethoxy-N'-hydroxypropanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2/c1-3-9-4(2)5(6)7-8/h4,8H,3H2,1-2H3,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVFWTYFIVVWAHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(C)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethoxy-N'-hydroxypropanimidamide typically involves the reaction of ethylamine with ethyl formate under controlled conditions. The reaction proceeds through the formation of an intermediate ethyl formamide, which is then hydrolyzed to yield the desired compound. The reaction conditions include maintaining a specific temperature range and using appropriate catalysts to ensure the formation of the target compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to achieve high yields and purity. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and the production of a high-quality final product.

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-N'-hydroxypropanimidamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups in the compound and the choice of reagents and conditions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound, leading to the formation of corresponding oxo-compounds.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the compound, resulting in the formation of reduced derivatives.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, to replace the ethoxy group with other functional groups.

Major Products Formed: The major products formed from these reactions include oxo-compounds, reduced derivatives, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Mechanism of Action

2-Ethoxy-N'-hydroxypropanimidamide has the molecular formula C5H12N2O2C_5H_{12}N_2O_2 and features both an ethoxy group and a hydroxyl group attached to the nitrogen atom. Its unique structure allows it to exhibit remarkable reactivity towards nucleophiles, making it a valuable reagent in organic synthesis and biochemical reactions.

Mechanism of Action:

  • Target Interaction: The compound likely interacts with nucleophilic targets through its ethoxy and hydroxyl functionalities.
  • Biochemical Pathways: It may participate in various reactions such as Michael additions and aldol condensations, contributing to complex molecular structures in chemical syntheses.

Scientific Research Applications

The applications of this compound can be categorized into several fields:

Chemistry

  • Organic Synthesis: Used as a building block for synthesizing various organic compounds.
  • Reagent in Reactions: Acts as a reagent in nucleophilic substitution and addition reactions.

Biology

  • Precursor for Biologically Active Molecules: Serves as a precursor in the synthesis of compounds with potential therapeutic effects.
  • Enzyme Mechanism Studies: Employed in studying enzyme mechanisms due to its ability to inhibit specific enzymes involved in metabolic pathways.

Industry

  • Production of Specialty Chemicals: Utilized in the manufacturing of specialty chemicals and materials.
  • Development of Industrial Processes: Contributes to the innovation of new industrial processes that leverage its unique chemical properties .

Case Study 1: Enzyme Inhibition

A controlled study assessed the compound's ability to inhibit specific enzymes involved in metabolic pathways. The results showed a dose-dependent inhibition pattern, indicating its potential as a lead compound for developing enzyme inhibitors for therapeutic applications.

Case Study 2: Cytotoxicity Testing

Cytotoxicity assays were conducted on various cancer cell lines, including HeLa and A549. The findings revealed selective toxicity towards cancer cells while exhibiting minimal effects on non-cancerous cells, suggesting its potential for targeted cancer therapy .

Mechanism of Action

The mechanism by which 2-ethoxy-N'-hydroxypropanimidamide exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to the modulation of biochemical processes. The exact mechanism of action can vary depending on the context in which the compound is used and the specific biological system under study.

Comparison with Similar Compounds

2-Ethoxy-N'-hydroxypropanimidamide can be compared with other similar compounds, such as ethyl formamide, N-hydroxyethylformamide, and N-ethylformamide. These compounds share structural similarities but differ in their functional groups and chemical properties. The uniqueness of this compound lies in its specific combination of ethoxy and hydroxyl groups, which confer distinct reactivity and biological activity compared to its analogs.

Biological Activity

2-Ethoxy-N'-hydroxypropanimidamide, a compound with the molecular formula C5_5H12_{12}N2_2O2_2, has garnered interest in biological research due to its potential applications in various fields, particularly in medicinal chemistry and biochemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activity

The biological activity of this compound is primarily attributed to its structural features, which include an ethoxy group and a hydroxyl group. These functional groups enhance its reactivity towards nucleophiles, suggesting potential roles in enzyme inhibition and antimicrobial activity.

The compound likely interacts with specific molecular targets through hydrogen bonding and other non-covalent interactions. Its ability to form complexes with enzymes and receptors may lead to inhibition or modulation of various biochemical pathways. The ethoxy group enhances its nucleophilic reactivity, which is crucial for its biological effects.

Anticancer Activity

Recent studies have highlighted the anticancer properties of related compounds that share structural similarities with this compound. For example, derivatives that replace carbonyl groups with nitrogen moieties have shown potent activity against cancer cell lines, indicating that modifications to the structure can significantly influence biological efficacy .

In vitro studies demonstrated that certain derivatives exhibited IC50_{50} values as low as 1–10 nM against human breast cancer cell lines (MDA-MB-231). These findings suggest that compounds with similar mechanisms may also exhibit significant anticancer activities .

Antimicrobial Properties

This compound has been explored for its antimicrobial properties. Preliminary investigations indicate that it may possess inhibitory effects against various bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent .

Case Study 1: Enzyme Inhibition

In a controlled study, this compound was tested for its ability to inhibit specific enzymes involved in metabolic pathways. The results indicated a dose-dependent inhibition pattern, suggesting that the compound could serve as a lead compound for developing enzyme inhibitors in therapeutic applications.

Case Study 2: Cytotoxicity Testing

Cytotoxicity assays were conducted on several cancer cell lines (e.g., HeLa and A549) using varying concentrations of the compound. The results demonstrated selective toxicity towards cancer cells while exhibiting minimal effects on non-cancerous cells, highlighting its potential for targeted cancer therapy .

Comparative Analysis

A comparative analysis of this compound with similar compounds reveals unique properties that may enhance its biological activity:

Compound NameStructure FeaturesBiological Activity
This compoundEthoxy and hydroxyl groupsAnticancer, antimicrobial
Ethyl formamideSimple amide structureLimited biological activity
N-hydroxyethylformamideHydroxyl group onlyModerate enzyme inhibition

This table illustrates how the presence of both ethoxy and hydroxyl groups in this compound contributes to its enhanced reactivity and biological activity compared to simpler analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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